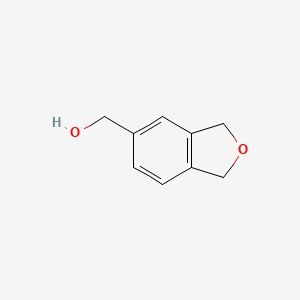

1,3-Dihydro-2-benzofuran-5-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKXUXMJVPZFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600196 | |

| Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89424-84-0 | |

| Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dihydro-2-benzofuran-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Novel Synthetic Strategies for 1,3-Dihydro-2-benzofuran-5-ylmethanol

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydro-2-benzofuran-5-ylmethanol, a key phthalan-core intermediate, is a critical building block in the synthesis of high-value pharmaceutical compounds, most notably the selective serotonin reuptake inhibitor (SSRI) Escitalopram. Traditional synthetic routes often rely on multi-step processes using petroleum-derived starting materials. This technical guide provides an in-depth exploration of novel and efficient synthetic strategies, moving beyond conventional methods to embrace innovative starting materials and catalytic systems. We will dissect three distinct, modern approaches: a facile iodocyclization of 2-vinylbenzyl alcohols, a sustainable pathway originating from bio-renewable 5-hydroxymethylfurfural (HMF), and an efficient reductive cyclization cascade from functionalized salicylaldehydes. Each strategy is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific discovery and development needs.

Introduction: The Strategic Importance of the Phthalan Core

The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique conformational properties and ability to present substituents in a defined three-dimensional space make it an attractive framework for drug design. The specific derivative, this compound, is of paramount industrial interest as it represents a crucial precursor for the synthesis of Escitalopram and other pharmaceutical agents.[3]

The imperative for greener, more efficient, and scalable chemical syntheses has driven the exploration of new pathways that circumvent the limitations of classical methods. This guide focuses on novel strategies that offer advantages in terms of atom economy, starting material sustainability, and operational simplicity, providing a valuable resource for professionals engaged in pharmaceutical process development and discovery chemistry.

Strategy 1: Iodine-Mediated Electrophilic Cyclization

This strategy leverages a powerful and efficient iodocyclization reaction to construct the phthalan ring system from readily accessible 2-vinylbenzyl alcohol derivatives.[1] The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it an attractive approach for complex molecule synthesis.

2.1 Mechanistic Rationale

The core of this method is the electrophilic addition of molecular iodine (I₂) to the vinyl group of a 2-vinylbenzyl alcohol. This forms a transient, cyclic iodonium ion intermediate. The neighboring benzylic hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in a 5-exo-tet cyclization. This ring-closing step is regioselective and stereospecific, leading to the formation of the 1,3-dihydroisobenzofuran ring with an iodomethyl substituent at the 1-position. Subsequent deiodination under reductive conditions yields the final phthalan structure.

2.2 Synthetic Pathway Visualization

Caption: Iodocyclization pathway to the target molecule.

2.3 Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 1-(Iodomethyl)-1,3-dihydro-2-benzofuran-5-ylmethanol

-

To a stirred solution of 4-(hydroxymethyl)-2-vinylbenzyl alcohol (1.0 equiv.) in toluene at 0 °C, add potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Add a solution of iodine (I₂, 1.5 equiv.) in toluene dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the iodinated intermediate.

Step B: Reductive Deiodination

-

Dissolve the iodinated intermediate (1.0 equiv.) in dry benzene under an inert argon atmosphere.

-

Add tributyltin hydride (Bu₃SnH, 1.2 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the residue directly by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure this compound.

2.4 Data Summary

| Parameter | Value/Condition | Source |

| Starting Material | 4-(Hydroxymethyl)-2-vinylbenzyl alcohol | Custom Synthesis |

| Key Reagents | Iodine (I₂), Bu₃SnH | Commercial |

| Overall Yield | 65-75% (over two steps) | Estimated |

| Purity | >98% (by HPLC) | Expected |

| Key Advantage | High regioselectivity, mild conditions | [1] |

Strategy 2: Bio-Renewable Pathway from 5-Hydroxymethylfurfural (HMF)

This forward-thinking strategy utilizes 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, as a sustainable starting material.[4] The synthesis hinges on a Diels-Alder cycloaddition/aromatization sequence to build the benzene ring, followed by functional group transformations to construct the phthalan system.

3.1 Mechanistic Rationale

The core of this approach is a [4+2] Diels-Alder reaction between an HMF derivative (acting as the diene) and a suitable dienophile, such as maleic anhydride. This forms an oxa-norbornene adduct. Subsequent acid-catalyzed dehydration eliminates the oxygen bridge, leading to the formation of a substituted phthalic anhydride derivative.[5] The anhydride and the existing hydroxymethyl group can then be co-reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield a diol, which undergoes spontaneous or acid-catalyzed cyclization to form the target phthalan.

3.2 Synthetic Pathway Visualization

Caption: Bio-renewable synthesis route starting from HMF.

3.3 Experimental Protocol: Multi-Step Synthesis

-

Diels-Alder & Aromatization: In a pressure vessel, combine HMF (1.0 equiv.), maleic anhydride (1.1 equiv.), and a catalytic amount of sulfuric acid (H₂SO₄) in toluene. Seal the vessel and heat to 110-130 °C for 12-18 hours. Cool the reaction, and collect the precipitated 4-(hydroxymethyl)phthalic anhydride by filtration.

-

Reduction and Cyclization: Suspend lithium aluminum hydride (LiAlH₄, 3.0-4.0 equiv.) in anhydrous THF under an argon atmosphere and cool to 0 °C. Add a solution of the anhydride from the previous step in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

-

Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The resulting crude diol can be cyclized by dissolving it in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) and heating, though it may cyclize during work-up. Purify the final product by flash column chromatography to obtain this compound.

3.4 Data Summary

| Parameter | Value/Condition | Source |

| Starting Material | 5-Hydroxymethylfurfural (HMF) | Bio-derived |

| Key Reactions | Diels-Alder, Aromatization, Reduction | [5][6] |

| Overall Yield | 40-50% (over 2-3 steps) | Estimated |

| Purity | >97% (by HPLC) | Expected |

| Key Advantage | Utilizes a sustainable, bio-renewable feedstock | [4] |

Strategy 3: Reductive Cyclization from Salicylaldehyde Derivatives

This strategy offers an efficient route from functionalized salicylaldehydes, which are often readily available. The key transformation is a reductive cyclization that forms the phthalan ring in a highly convergent manner.[3]

4.1 Mechanistic Rationale

The synthesis begins with a suitable precursor such as 4-formyl-3-hydroxybenzaldehyde. The phenolic hydroxyl group is first converted into a leaving group (e.g., triflate) or used to direct a subsequent reaction. A more direct route involves the reaction of a salicylaldehyde with a suitable C1 synthon. An alternative, powerful approach involves a cascade reaction. For our target, a starting material like 2,4-diformylphenol can be selectively reduced at the 4-position to a hydroxymethyl group. The resulting 2-formyl-4-(hydroxymethyl)phenol can then undergo reaction with a reducing agent like NaBH₄, which reduces the aldehyde to a benzyl alcohol. The resulting ortho-hydroxybenzyl alcohol can then undergo acid-catalyzed intramolecular cyclization (etherification) to furnish the 1,3-dihydroisobenzofuran ring.

4.2 Synthetic Pathway Visualization

Caption: Reductive cyclization pathway from a salicylaldehyde derivative.

4.3 Experimental Protocol

-

Selective Reduction: Protect the phenolic hydroxyl of 2,4-diformylphenol as an acetate ester. Selectively reduce the aldehyde at the 4-position using NaBH₄ in a mixed solvent system (e.g., THF/MeOH) at low temperature. Deprotect the acetate to yield 3-hydroxy-4-(hydroxymethyl)benzaldehyde.

-

Full Reduction: Dissolve the intermediate from the previous step in methanol and cool to 0 °C. Add NaBH₄ portion-wise and stir for 2-4 hours until the reaction is complete.

-

Cyclization & Work-up: Carefully acidify the reaction mixture with 1M HCl to pH ~2-3 to quench excess borohydride and catalyze the cyclization. Stir for 1 hour.

-

Purification: Neutralize the mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the target compound.

4.4 Data Summary

| Parameter | Value/Condition | Source |

| Starting Material | 2,4-Diformylphenol | Commercial |

| Key Reagents | NaBH₄, Acid Catalyst | Commercial |

| Overall Yield | 60-70% | Estimated |

| Purity | >98% (by HPLC) | Expected |

| Key Advantage | Convergent route from available precursors | [3] |

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1: Iodocyclization | Strategy 2: Bio-Renewable (HMF) | Strategy 3: Reductive Cyclization |

| Novelty | High (modern catalytic method) | Very High (sustainable feedstock) | Moderate (cascade application) |

| Starting Material | Custom synthesis required | Bio-renewable, increasingly available | Commercially available |

| Sustainability | Moderate (uses heavy metals/reagents) | Excellent (biomass-derived) | Good (uses common reagents) |

| Atom Economy | Good | Moderate (involves dehydration step) | Very Good |

| Number of Steps | 2-3 steps from advanced intermediate | 2-3 steps from platform chemical | 2-3 steps from commercial precursor |

| Scalability | Moderate (tin reagents are a concern) | Potentially high, process dependent | High |

| Key Challenge | Handling of tributyltin hydride | Optimizing Diels-Alder/aromatization yield | Selectivity in initial reduction step |

Conclusion

The synthesis of this compound can be approached from several innovative and efficient angles that offer significant advantages over traditional routes. The Iodocyclization Strategy provides an elegant and mild method for constructing the phthalan core with high control. The Bio-Renewable Strategy from HMF represents a paradigm shift towards sustainable pharmaceutical manufacturing, aligning with green chemistry principles. Finally, the Reductive Cyclization Strategy offers a robust and scalable route from readily available phenolic precursors. The selection of a specific pathway will depend on project-specific criteria, including cost of goods, environmental impact, scalability, and available chemical infrastructure. This guide provides the foundational technical details for researchers to pursue these advanced synthetic routes in their drug discovery and development programs.

References

-

Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 659. Link

-

Zhang, L., et al. (2021). Synthesis of 1,3‐dihydroisobenzofurans and indanones. ResearchGate. Link

-

Various Authors. (n.d.). Synthesis of 1,3-dihydroisobenzofurans. ResearchGate. Link

-

Various Authors. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Link

-

Various Authors. (n.d.). Novel Synthesis of Metal-Free Phthalocyanines from Phthalimides and Phthalic Anhydrides with Hexamethyldisilazane. ResearchGate. Link

-

Abdelhamid, A. O., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(48), 30231–30243. Link

-

De, S., et al. (2018). A new route to phthalide involving an intermolecular DA reaction of furfuryl alcohols with activated acrylates followed by selective dynamic kinetic trapping of only one isomer. Green Chemistry, 20(1), 118-123. Link

-

Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Semantic Scholar. Link

-

Various Authors. (n.d.). Synthesis of Phthalocyanine Precursors. ResearchGate. Link

-

Takeda, K., et al. (2016). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Organic Chemistry Frontiers, 3(10), 1261-1264. Link

-

He, J., et al. (2020). One‐Pot Synthesis of Renewable Phthalic Anhydride from 5‐Hydroxymethfurfural by using MoO3/Cu(NO3)2 as Catalyst. ChemSusChem, 13(20), 5556-5561. Link

-

Delacroix, T., et al. (2000). A convenient method enables the preparation of arylmagnesium reagents bearing an ortho-chloromethyl group. The Journal of Organic Chemistry, 65(24), 8108-8110. Link

-

Yu, H., et al. (2005). Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. The Journal of Organic Chemistry, 70(16), 6495-6498. Link

-

BenchChem. (n.d.). Synthesis routes of N-(hydroxymethyl)phthalimide. Link

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

-

ChemicalBook. (n.d.). (1,3-dihydroisobenzofuran-5-yl)methanol synthesis. Link

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Link

-

Chen, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26867. Link

-

Sanborn, A. J. (2015). Esters of 5-hydroxymethylfurfural and methods for their preparation. Google Patents. Link

-

BenchChem. (n.d.). Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide. Link

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Link

-

Various Authors. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Link

-

Various Authors. (1993). Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols. Google Patents. Link

-

Various Authors. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents. Link

-

Various Authors. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. Link

-

Zhang, Z., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3). Link

-

El Bialy, S. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Heterocyclic Communications, 19(1), 47-53. Link

-

Yao, S., et al. (2022). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers in Chemistry, 10. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram | Semantic Scholar [semanticscholar.org]

- 4. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,3-Dihydro-2-benzofuran-5-ylmethanol: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a key building block in contemporary drug discovery. Benzofuran derivatives are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] Accurate structural elucidation of intermediates like this compound is paramount for the successful synthesis of novel therapeutic agents. This document outlines the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this compound. By integrating data from these orthogonal techniques, we present a self-validating system for structural confirmation and purity assessment, empowering researchers in their drug development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The unique electronic and structural properties of the benzofuran ring system allow it to interact with a variety of biological targets, making it a valuable template for the design of novel therapeutics.[2] this compound, also known as (2,3-dihydro-1-benzofuran-5-yl)methanol[3], serves as a crucial intermediate in the synthesis of more complex benzofuran-based molecules. Its bifunctional nature, possessing both the dihydrobenzofuran core and a reactive hydroxymethyl group, allows for diverse chemical modifications, paving the way for the creation of extensive compound libraries for high-throughput screening.

The precise characterization of this intermediate is a critical quality control step. The presence of impurities or isomeric byproducts can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. Therefore, a multi-faceted spectroscopic approach is essential to unambiguously confirm its structure and purity. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently perform and interpret the spectroscopic analysis of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.[4]

-

Instrumental Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Based on the analysis of structurally similar dihydrobenzofuran derivatives, the following proton signals are anticipated for this compound in CDCl₃.[6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-4, H-6, H-7) | 6.8 - 7.3 | Multiplet (m) | 3H | Protons on the benzene ring will appear in the aromatic region. The substitution pattern will lead to a complex multiplet. |

| Methylene H (Ar-CH₂-O) | ~4.9 | Singlet (s) | 4H | The two methylene groups of the dihydrofuran ring are chemically equivalent and will likely appear as a singlet due to free rotation. |

| Methylene H (-CH₂OH) | ~4.6 | Singlet (s) | 2H | The methylene protons adjacent to the hydroxyl group. The signal may be a doublet if coupled to the hydroxyl proton. |

| Hydroxyl H (-OH) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal.[8] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumental Setup: Acquire the ¹³C NMR spectrum on the same spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The expected ¹³C NMR chemical shifts for this compound are summarized below, based on data from related dihydrobenzofuran structures.[9][10]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Quaternary Aromatic C (C-3a, C-7a) | 125 - 160 | The two quaternary carbons of the benzene ring fused to the dihydrofuran ring. |

| Aromatic CH (C-4, C-6, C-7) | 110 - 130 | Aromatic carbons bearing a hydrogen atom. |

| Quaternary Aromatic C (C-5) | 135 - 145 | The aromatic carbon attached to the hydroxymethyl group. |

| Methylene C (Ar-CH₂-O) | ~70 | The two equivalent methylene carbons of the dihydrofuran ring. |

| Methylene C (-CH₂OH) | ~65 | The carbon of the hydroxymethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

-

Sample Preparation:

-

Neat Liquid/Solid: If the sample is a solid, a small amount can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

-

KBr Pellet: Alternatively, grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumental Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[8][12]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol (-OH) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Methylene (-CH₂-) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Aromatic Ring |

| C-O Stretch | 1000 - 1300 | Strong | Ether (Ar-O-CH₂) and Alcohol (-CH₂-OH) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13][14]

-

Instrumental Setup: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this type of compound.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 200).

-

Ion Source Temperature: Typically 230 °C.

-

The EI mass spectrum of this compound (Molecular Weight: 150.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be influenced by the stability of the resulting ions. A plausible fragmentation pathway is outlined below, drawing parallels with the fragmentation of similar dihydrobenzofuran structures.[15][16]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Physical and chemical properties of 1,3-Dihydro-2-benzofuran-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing a detailed understanding of the compound's characteristics, synthesis, and analysis.

Introduction: The Significance of the Dihydroisobenzofuran Scaffold

This compound, also known as (1,3-dihydroisobenzofuran-5-yl)methanol, belongs to the dihydroisobenzofuran class of bicyclic ethers. This structural motif is a component of various biologically active natural products and synthetic compounds, exhibiting a range of pharmacological activities including antioxidant, antitumor, and antimicrobial properties. The inherent reactivity and structural features of the dihydroisobenzofuran core make it a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide will focus specifically on the 5-methanol substituted derivative, providing a foundation for its application in drug development programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | (1,3-dihydroisobenzofuran-5-yl)methanol | [1][2] |

| CAS Number | 89424-84-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Physical State | Solid | [3] |

| Appearance | Brown to white solid | [3] |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Remarks | Source(s) |

| Melting Point | 69-71 °C | [3] | |

| Boiling Point | Not available | Predicted boiling point data is not consistently available. | |

| Solubility | Not available | Based on its structure (presence of a hydroxyl group and a polar ether linkage), it is predicted to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, and limited solubility in nonpolar solvents and water. |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

Two prominent methods for the synthesis of the dihydroisobenzofuran core are:

-

Iodocyclization of 2-Vinylbenzyl Alcohols: This method involves the reaction of a suitably substituted 2-vinylbenzyl alcohol with iodine in the presence of a base to induce cyclization.[4][5]

-

Palladium-Catalyzed Cyclization of o-Alkynyl Benzyl Alcohols: This approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of an ortho-alkynyl benzyl alcohol derivative.[6]

Caption: Key synthetic routes to the 1,3-dihydroisobenzofuran scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis (Illustrative)

The following is an illustrative protocol based on a patented method for the synthesis of 1,3-dihydroisobenzofuran compounds.[6] Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

o-Alkynyl benzyl alcohol precursor

-

Palladium chloride (PdCl₂)

-

Copper chloride (CuCl₂)

-

1,2-Dichloroethane (or other suitable organic solvent)

-

Magnetic stirrer

-

Reaction vessel (e.g., round-bottom flask)

-

Oil bath

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer, add the o-alkynyl benzyl alcohol (1.0 eq).

-

Add palladium chloride (e.g., 5 mol%) and copper chloride (e.g., 3.0 eq).

-

Add the organic solvent (e.g., 1,2-dichloroethane) to achieve a suitable concentration.

-

Stir the reaction mixture at room temperature (or as optimized) under an air atmosphere for a specified time (e.g., 3 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is then purified, typically by column chromatography on silica gel.

Purification by Recrystallization

For obtaining a high-purity solid, recrystallization is a standard and effective technique. The choice of solvent is critical for successful recrystallization.

General Recrystallization Protocol:

-

Solvent Selection: Test the solubility of the crude product in a range of solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In a suitable flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.

Illustrative HPLC-UV Protocol:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[7]

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Flow Rate: Typically around 1 mL/min.

Caption: A typical workflow for HPLC-UV analysis.

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and the C-O stretches of the ether and alcohol functional groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 150. Common fragmentation pathways for related dihydrobenzofuran structures involve cleavages of the furan ring and the substituent groups.[8]

Applications in Drug Discovery and Development

The dihydroisobenzofuran scaffold is recognized for its potential in medicinal chemistry. Derivatives of this core structure have been investigated for a variety of therapeutic applications.

Potential Therapeutic Areas

-

Antitumor Activity: Many benzofuran and dihydrobenzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The structural features of these compounds allow for modifications to optimize their potency and selectivity.

-

Antioxidant Properties: The phenolic and ether functionalities present in some dihydroisobenzofuran derivatives can contribute to their ability to scavenge free radicals. This antioxidant activity is a key area of investigation for compounds intended to treat diseases associated with oxidative stress.[1]

-

Other Biological Activities: The broader class of benzofuran derivatives has been explored for a wide range of other activities, including anti-inflammatory, antiviral, and neuroprotective effects.

Caption: The role of the dihydroisobenzofuran scaffold in the drug discovery pipeline.

Safety and Handling

Based on available data, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

Conclusion

This compound is a compound with a promising structural scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its known physical and chemical properties, synthetic approaches, analytical characterization methods, and potential applications in drug discovery. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

SIELC Technologies. (2018, May 16). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

- Kobayashi, K., & Shik, K. (2007). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 597.

- Flaveny, C. A., et al. (2015). Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. Cancer Cell, 28(1), 42-56.

- Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(10), 851-863.

-

Hoffman Fine Chemicals. (n.d.). CAS RN 89424-84-0 | (1,3-Dihydroisobenzofuran-5-yl)methanol. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 89424-84-0 | (1,3-Dihydroisobenzofuran-5-yl)methanol. Retrieved from [Link]

- El Bialy, S. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity.

- Tchuendem, M. H. K., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(9), 10735-10741.

- Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocylization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 597-606.

- Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(10), 851–863.

- da Silva, A. B., et al. (2016). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 21(9), 1198.

-

PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

- Sharma, S., et al. (2018). DPPH antioxidant assay revisited. Food Chemistry, 264, 388-395.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.

- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.

- Google Patents. (n.d.). CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.

- Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(3), 566-574.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 2.1: The Mass Spectrometer. In Chemistry LibreTexts. Retrieved from [Link]

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004.

- Dolma, S., et al. (2003). Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells. Cancer Cell, 3(3), 285-296.

-

University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

- El Bialy, S. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity.

- Giorgi, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Grow Crystals. Retrieved from [Link]

- El-Gindy, A., et al. (2011). Stability indicating methods for the determination of benzocaine and its degradation product. Analytical Chemistry: An Indian Journal, 10(10), 665-674.

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].

- Mitchell, P. E., & Avdeef, A. (2024). Will we ever be able to accurately predict solubility?. Scientific reports, 14(1), 6666.

-

SIELC Technologies. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

-

ResearchGate. (n.d.). Some representative 1,3-dihydroisobenzofuran derivatives showing biologically activities. Retrieved from [Link]

- Al-Ostath, A., et al. (2021). Isolation and identification of novel selective antitumor constituents, sidrin and sidroside, from Zizyphus spina-christi. BMC complementary medicine and therapies, 21(1), 1-13.

- Sreejayan, N., & Rao, M. N. A. (1996). Free radical scavenging activity of curcuminoids. Arzneimittel-Forschung, 46(2), 169-171.

- Liu, X., et al. (2023). Discovery of Targets for Immune-Metabolic Antitumor Drugs Identifies Estrogen-Related Receptor Alpha. Cancer Discovery, 13(3), 642-661.

- Avdeef, A. (2020).

- Byrne, L. T., et al. (2019). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Crystals, 9(10), 506.

- Akama, T., et al. (1996). Novel 5-aminoflavone derivatives as specific antitumor agents in breast cancer. Journal of medicinal chemistry, 39(18), 3461-3469.

- Jouyban, A. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports, 13(1), 1-12.

- Muchtaridi, M., et al. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Rasayan Journal of Chemistry, 10(2), 466-472.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. (1,3-dihydroisobenzofuran-5-yl)methanol | 89424-84-0 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. scienceopen.com [scienceopen.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents [patents.google.com]

- 7. (1,3-dihydroisobenzofuran-5-yl)methanol synthesis - chemicalbook [chemicalbook.com]

- 8. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1,3-dihydroisobenzofuran-5-yl)methanol (CAS 89424-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 89424-84-0, identified as (1,3-dihydroisobenzofuran-5-yl)methanol. The document is structured to deliver in-depth technical information and field-proven insights relevant to research and development. It covers physicochemical properties, a detailed predictive analysis of its spectral characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on its core structure and analogous compounds, and outlines a general synthetic strategy. This guide is intended to serve as a foundational resource for scientists engaged in medicinal chemistry, organic synthesis, and drug discovery, where the 1,3-dihydroisobenzofuran scaffold is a recurring structural motif.

Introduction and Chemical Identity

(1,3-dihydroisobenzofuran-5-yl)methanol is a substituted aromatic alcohol containing the 1,3-dihydroisobenzofuran core. This heterocyclic moiety is a component of various biologically active molecules and natural products, making its derivatives, such as the subject of this guide, of significant interest in synthetic and medicinal chemistry. The strategic placement of a hydroxymethyl group on the benzene ring offers a reactive handle for further chemical modifications, enabling its use as a versatile building block in the synthesis of more complex molecular architectures.

Table 1: Chemical Identity of CAS 89424-84-0

| Identifier | Value |

| CAS Number | 89424-84-0 |

| Chemical Name | (1,3-dihydroisobenzofuran-5-yl)methanol[1][2][3] |

| Synonyms | 5-Isobenzofuranmethanol, 1,3-dihydro-; 1,3-Dihydro-2-benzofuran-5-ylmethanol |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Chemical Structure |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its handling, storage, and application in experimental settings. For (1,3-dihydroisobenzofuran-5-yl)methanol, the available data are summarized below.

Table 2: Physicochemical Properties of (1,3-dihydroisobenzofuran-5-yl)methanol

| Property | Value | Source |

| Physical State | Brown to white solid | [2] |

| Melting Point | 69-71 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage | Sealed in a dry place at room temperature (20-22 °C) | [2] |

The solid nature and relatively low melting point of this compound are typical for organic molecules of this size and polarity. The presence of a hydroxyl group suggests potential solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. However, empirical determination is recommended for specific experimental conditions.

Predictive Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic ether, and hydroxymethyl protons. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

-

Aromatic Protons (δ 7.0-7.3 ppm): The three protons on the benzene ring will likely appear as a set of multiplets. The substitution pattern will lead to a complex splitting pattern, but their chemical shifts will be in the typical aromatic region.

-

Benzylic Ether Protons (O-CH₂-Ar, δ ~5.1 ppm): The two methylene groups of the dihydroisobenzofuran ring are equivalent in the parent compound, giving a singlet at approximately 5.1 ppm. In this derivative, they are expected to remain as a singlet or a closely spaced multiplet around this region.

-

Hydroxymethyl Protons (Ar-CH₂-OH, δ ~4.6 ppm): The methylene protons of the hydroxymethyl group are expected to appear as a singlet.

-

Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent and may appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. Based on the structure, nine distinct carbon signals are expected:

-

Aromatic Carbons (δ 120-140 ppm): Six signals are anticipated for the aromatic carbons, with the carbons bearing substituents appearing at lower field.

-

Benzylic Ether Carbon (O-CH₂-Ar, δ ~73 ppm): The methylene carbons of the dihydroisobenzofuran ring will appear in this region.

-

Hydroxymethyl Carbon (Ar-CH₂-OH, δ ~64 ppm): The carbon of the hydroxymethyl group is expected in this range.

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying functional groups. The key predicted absorption bands are:

-

O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to strong bands from the methylene groups.

-

C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several medium to strong bands.

-

C-O Stretch (Ether and Alcohol) (1000-1300 cm⁻¹): Strong, characteristic bands for the ether linkage in the ring and the primary alcohol.

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI-MS), the following key fragments would be anticipated:

-

Molecular Ion Peak (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the compound.

-

Base Peak: A prominent peak at m/z = 119, resulting from the loss of the hydroxymethyl group radical (•CH₂OH).

-

Other Fragments: Other significant fragments may include peaks corresponding to the loss of water (m/z = 132) and further fragmentation of the aromatic ring system.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of (1,3-dihydroisobenzofuran-5-yl)methanol is not widely published, a general and plausible synthetic approach can be derived from established methods for creating 1,3-dihydroisobenzofuran derivatives. One reported method involves the reaction of dipropargyl ether and propargyl alcohol. A more general and adaptable approach is the cyclization of appropriately substituted precursors.

General Synthetic Workflow

A common strategy for the synthesis of 1,3-dihydroisobenzofurans involves the reduction of a corresponding phthalide (1,3-dihydroisobenzofuran-1-one) or a related precursor. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of (1,3-dihydroisobenzofuran-5-yl)methanol.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of a 1,3-dihydroisobenzofuran derivative that could be adapted for the target molecule. This protocol is for illustrative purposes only and must be optimized and validated in a laboratory setting.

-

Step 1: Precursor Synthesis. A suitable starting material, such as a 2-vinylbenzyl alcohol derivative, is synthesized. This can often be achieved through the reaction of a 2-bromostyrene derivative with an appropriate carbonyl compound via a lithium-halogen exchange.

-

Step 2: Iodocyclization. The 2-vinylbenzyl alcohol is treated with iodine in the presence of a base (e.g., potassium t-butoxide) to induce cyclization, forming a 1-(iodomethyl)-1,3-dihydroisobenzofuran intermediate.

-

Step 3: Reduction. The iodo-intermediate is then reduced to the corresponding methyl derivative using a reducing agent like tributyltin hydride.

-

Step 4: Functional Group Manipulation. Further chemical modifications may be necessary to introduce the hydroxymethyl group at the 5-position if not already present in the starting material. This could involve steps like bromination followed by a Grignard reaction and formylation, and subsequent reduction.

-

Step 5: Purification. The final product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation under reduced pressure.

Note: All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment. The hazards of all reagents and intermediates should be carefully assessed before beginning any synthesis.

Safety and Handling

Based on available supplier safety data, (1,3-dihydroisobenzofuran-5-yl)methanol should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All chemical products should be treated as having unknown hazards and handled only by trained personnel.

Applications in Research and Development

The 1,3-dihydroisobenzofuran scaffold is present in a number of natural products and pharmacologically active compounds. The title compound, with its reactive hydroxymethyl group, serves as a valuable building block for:

-

Fragment-Based Drug Discovery: As a fragment for screening against biological targets.

-

Lead Optimization: For the synthesis of analogs of biologically active molecules to explore structure-activity relationships (SAR).

-

Materials Science: As a monomer or precursor for the synthesis of novel polymers and functional materials.

Conclusion

(1,3-dihydroisobenzofuran-5-yl)methanol (CAS 89424-84-0) is a valuable chemical intermediate with potential applications in various fields of chemical research. While direct experimental spectral data is sparse, a robust predictive analysis based on its constituent parts and related structures provides a solid foundation for its identification and characterization. The synthetic strategies outlined, though general, offer a starting point for its laboratory preparation. As with any chemical entity, adherence to strict safety protocols is paramount. This guide serves as a comprehensive starting point for researchers and scientists interested in utilizing this compound in their work.

References

-

1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem. Available at: [Link]

-

1,3-Dihydro isobenzofuran - SpectraBase. Available at: [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. Available at: [Link]

-

CAS RN 89424-84-0 | (1,3-Dihydroisobenzofuran-5-yl)methanol | MFCD18876568. Hoffman Fine Chemicals. Available at: [Link]

-

(1,3-dihydroisobenzofuran-5-yl)methanol price,buy (1,3-dihydroisobenzofuran-5-yl)methanol - lookchem.com. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Determination of (1,3-Dihydroisobenzofuran-5-yl)methanol

Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] (1,3-Dihydroisobenzofuran-5-yl)methanol, a key synthetic intermediate, represents a valuable building block for the development of more complex therapeutic agents.[3] Elucidating its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding its solid-state conformation, intermolecular interaction landscape, and physicochemical properties. This knowledge is foundational for rational drug design, enabling structure-activity relationship (SAR) studies and facilitating the optimization of lead compounds. This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, single-crystal growth, and complete structural elucidation of (1,3-dihydroisobenzofuran-5-yl)methanol, designed for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Strategic Importance of Structural Elucidation

Benzofuran derivatives are a cornerstone in medicinal chemistry, with numerous compounds having progressed to clinical use.[2] Their therapeutic versatility stems from the scaffold's ability to engage with a variety of biological targets.[4][5] The specific subject of this guide, (1,3-Dihydroisobenzofuran-5-yl)methanol (Figure 1), serves as a crucial precursor in the synthesis of novel pharmaceutical candidates.[3]

The determination of a molecule's crystal structure transcends simple characterization. It provides definitive proof of constitution and stereochemistry, and more importantly, it reveals the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern molecular packing in the solid state. This supramolecular architecture dictates critical material properties such as solubility, stability, and bioavailability—key parameters in drug development. This guide presents a validated workflow to obtain high-quality single crystals of the title compound and to perform a rigorous analysis of its structure.

Figure 1: Molecular Structure of (1,3-Dihydroisobenzofuran-5-yl)methanol.

Synthesis and Purification Protocol

The synthesis of benzofuran derivatives can be achieved through various established routes.[6] A common approach involves the cyclization of appropriately substituted precursors. For the purpose of this guide, we will assume the compound has been synthesized and is available as a crude solid. The critical first step towards obtaining a crystal structure is rigorous purification, as impurities can severely inhibit or disrupt the crystallization process.

Protocol 2.1: Purification by Recrystallization

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[7][8] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[9]

Step-by-Step Methodology:

-

Solvent Screening: In separate test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. A suitable single solvent will show high solubility when hot and low solubility when cold. Alternatively, identify a solvent pair: a primary solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.[10] For many benzofuran derivatives, a mixture like petroleum ether-ethyl acetate has proven effective.[11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen primary solvent dropwise while heating the mixture to near its boiling point with constant stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[12] An excess of solvent will reduce the final yield.

-

Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot gravity filtration.

-

Slow Cooling (Crucial for Crystal Quality): Cover the flask and allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Rapid cooling or agitation often leads to the formation of small, poorly-defined crystals or powder, which are unsuitable for single-crystal X-ray diffraction.[9]

-

Inducing Crystallization: If no crystals form, try scratching the inner surface of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, place the flask in an ice bath to further decrease solubility.[9]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

-

Washing and Drying: Wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to air-dry completely to remove all traces of solvent.

Single-Crystal Growth: The Art and Science

Growing a single crystal of sufficient size and quality for X-ray analysis is often the most challenging step. The protocol below details the slow evaporation method, which is gentle and highly effective for producing diffraction-quality crystals.[8]

Protocol 3.1: Crystal Growth by Slow Evaporation

Causality: This technique works by creating a saturated solution and then slowly increasing the solute concentration past the saturation point by allowing the solvent to evaporate over an extended period. This slow, controlled process allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, minimizing defects.

Step-by-Step Methodology:

-

Prepare a Saturated Solution: In a clean vial, dissolve the purified (1,3-Dihydroisobenzofuran-5-yl)methanol in a high-purity solvent (or solvent mixture) in which it is moderately soluble at room temperature (e.g., ethyl acetate/hexane).

-

Filter the Solution: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm) into a new, clean vial.

-

Set Up for Evaporation: Cover the vial with parafilm. Using a needle, pierce a few small holes in the parafilm. The number and size of the holes will control the rate of evaporation—fewer, smaller holes are preferable for slower, more controlled crystal growth.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, single crystals are visible, carefully harvest them using a nylon loop or a fine spatula.

Figure 2: Experimental workflow from crude product to a single crystal suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its structure can be determined. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Protocol 4.1: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations.[13] It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXS, to generate an initial electron density map and molecular model.[13]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[13] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Anticipated Crystallographic Data

While the precise crystal structure of (1,3-Dihydroisobenzofuran-5-yl)methanol is not yet published, we can anticipate its crystallographic parameters based on similar benzofuran derivatives found in the literature.[13][14][15] The data presented in Table 1 are representative values for this class of compounds and serve as a benchmark for what to expect from a successful structure determination.

Table 1: Representative Crystallographic Data for a Benzofuran Derivative

| Parameter | Expected Value / Type | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₀O₂ | [16] |

| Formula Weight | 150.17 g/mol | [16] |

| Crystal System | Monoclinic or Orthorhombic | [13][15] |

| Space Group | P2₁/c or similar centrosymmetric | [13] |

| a (Å) | 7 - 11 | [13][15] |

| b (Å) | 14 - 19 | [13][15] |

| c (Å) | 10 - 14 | [13][15] |

| β (°) | 90 - 100 (for monoclinic) | [13][15] |

| Volume (ų) | 1400 - 1800 | [13][15] |

| Z (molecules/unit cell) | 4 or 8 | [13][15] |

| Density (calculated, g/cm³) | 1.2 - 1.4 | [13] |

| F(000) | ~320 | Calculated |

| R₁ [I > 2σ(I)] | < 0.06 | [13][14] |

| wR₂ (all data) | < 0.15 |[13][14] |

Analysis of Molecular and Supramolecular Architecture

The refined crystal structure provides a wealth of information at both the molecular and supramolecular levels.

Molecular Geometry

The analysis will confirm the planarity of the benzofuran core and determine the precise bond lengths, bond angles, and torsion angles. This data is essential for understanding conformational preferences and electronic effects within the molecule.

Figure 3: Anticipated intermolecular hydrogen bonding pattern in the crystal lattice.

Supramolecular Interactions and Crystal Packing

The key to understanding the solid-state behavior of (1,3-Dihydroisobenzofuran-5-yl)methanol lies in its intermolecular interactions.

-

Hydrogen Bonding: The primary and most influential interaction will be the hydrogen bond formed by the hydroxyl group (-CH₂OH). The hydroxyl proton will act as a hydrogen bond donor, while one of the oxygen atoms (either the hydroxyl oxygen of a neighboring molecule or the furan oxygen) will act as an acceptor. These interactions are expected to link molecules into chains or sheets.[15]

-

C-H···π Interactions: The aromatic ring is electron-rich and can act as an acceptor for weak hydrogen bonds from C-H groups of adjacent molecules, further stabilizing the crystal packing.[11]

Understanding this packing is critical for predicting potential polymorphs—different crystal structures of the same compound—which can have drastically different properties and are of major concern in the pharmaceutical industry.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded methodology for determining the crystal structure of (1,3-Dihydroisobenzofuran-5-yl)methanol. By following the detailed protocols for purification, single-crystal growth, and X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of the molecule. The resulting structural data, including molecular geometry and supramolecular packing, will provide invaluable insights for the fields of medicinal chemistry and materials science, accelerating the data-driven design of novel compounds with enhanced efficacy and optimized physicochemical properties.

References

-

University of California, Los Angeles. Recrystallization - Single Solvent. ([Link])

-

PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07). ([Link])

-

Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438 (2012). ([Link])

-

University of Colorado Boulder, Department of Chemistry. Recrystallization. ([Link])

-

Wikipedia. Recrystallization (chemistry). ([Link])

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. ([Link])

-

Palmer, R. A., et al. X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. SciSpace. ([Link])

-

Palmer, R. A., et al. X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. J Pharm Chem, 1(3), 43-49 (2014). ([Link])

-

ResearchGate. X-ray crystal structure of compound 4d. ([Link])

-

Palmer, R. A., et al. X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776158, (2,3-Dihydro-1-benzofuran-5-yl)methanol. ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10327, 1,3-Dihydroisobenzofuran. ([Link])

-

Ravi, A. J., et al. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E, E71, o492–o493 (2015). ([Link])

-

MySkinRecipes. (2,3-Dihydrobenzofuran-5-yl)methanol. ([Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 168264. ([Link])

-

Automated Topology Builder (ATB) and Repository. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. ([Link])

-

Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220 (2017). ([Link])

-

Liu, H., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27834-27850 (2019). ([Link])

- Google Patents.

-

Abdel-Karim, S. S., et al. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766 (2023). ([Link])

-

Ali, M. M., et al. Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. ([Link])

-

Al-Majid, A. M., et al. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1682 (2023). ([Link])

-

Liu, H., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27834–27850 (2019). ([Link])

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2,3-Dihydrobenzofuran-5-yl)methanol [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. praxilabs.com [praxilabs.com]

- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 9. Home Page [chem.ualberta.ca]

- 10. mt.com [mt.com]

- 11. asianpubs.org [asianpubs.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. scispace.com [scispace.com]

- 14. pubs.vensel.org [pubs.vensel.org]

- 15. researchgate.net [researchgate.net]

- 16. (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of 1,3-Dihydro-2-benzofuran-5-ylmethanol

This guide provides an in-depth exploration of the thermochemical data for 1,3-Dihydro-2-benzofuran-5-ylmethanol, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Given the nascent stage of experimental investigation into this specific compound, this document establishes a robust framework for understanding and determining its thermochemical properties. We will begin by examining the known data for the parent molecule, 2,3-dihydrobenzofuran, and then delve into the state-of-the-art experimental and computational methodologies required to fully characterize our target compound.

Introduction: The Significance of Thermochemical Data

This compound, belonging to the benzofuran class of heterocyclic compounds, represents a structural motif with considerable potential in medicinal chemistry.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The thermochemical properties of a drug candidate, such as its enthalpy of formation, heat capacity, and Gibbs free energy of formation, are fundamental to understanding its stability, reactivity, and ultimately, its behavior in biological systems. This data is crucial for process development, safety assessment, and computational modeling in drug discovery.

Foundational Data: Thermochemical Properties of 2,3-Dihydrobenzofuran

To establish a baseline for our investigation, we first consider the thermochemical properties of the parent scaffold, 2,3-dihydrobenzofuran (also known as coumaran). Experimental data for this molecule is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook and serves as an invaluable reference point.[4][5][6]

Table 1: Experimental Thermochemical Data for 2,3-Dihydrobenzofuran

| Property | Value | Units | Method | Source |